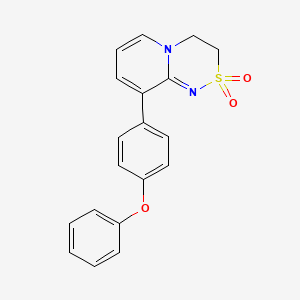

9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide

Description

Chemical Classification and Structural Significance

This compound (molecular formula: C₁₉H₁₆N₂O₃S ) is classified as a pyridothiadiazine derivative , a subset of bicyclic heterocycles containing nitrogen and sulfur atoms. The molecule features:

- A pyrido[2,1-c]thiadiazine core with a sulfone group at positions 2 and 2.

- A 3,4-dihydro moiety, reducing aromaticity in the thiadiazine ring.

- A 4-phenoxyphenyl substituent at position 9, introducing a biphenyl ether linkage.

Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 352.4 g/mol | |

| XLogP3-AA | 3 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 |

The sulfone group (SO₂) enhances electrophilicity, enabling interactions with receptor nucleophiles, while the phenoxyphenyl group contributes to lipophilicity, influencing blood-brain barrier permeability. The compound’s InChIKey (VKKLOYOLCCDGLD-UHFFFAOYSA-N) and SMILES (C1CS(=O)(=O)N=C2N1C=CC=C2C3=CC=C(C=C3)OC4=CC=CC=C4) encode its stereoelectronic features, critical for structure-activity relationship studies.

Historical Context of Thiadiazine Derivatives in Medicinal Chemistry

Thiadiazine derivatives have been explored since the late 20th century for their diverse pharmacological profiles. Early patents, such as EP0877748A1 , disclosed pyridothiadiazines with alkylamino substitutions, highlighting their potential as kinase inhibitors and antipsychotic agents. These compounds gained attention for their ability to modulate neurotransmitter receptors, including AMPA receptors , which are implicated in synaptic plasticity and cognitive function.

The evolution of thiadiazine-based drug candidates accelerated with advances in combinatorial chemistry and target identification tools. For example, pharmacophore mapping studies demonstrated that thiadiazole and thiadiazine scaffolds could selectively inhibit hepatocyte growth factor receptor (c-Met) , a tyrosine kinase involved in cancer progression. This methodological shift enabled researchers to prioritize compounds like this compound for further optimization.

Key milestones in thiadiazine research include:

- 1997 : Synthesis of pyridothiadiazine derivatives with alkylthio groups, showing preliminary antipsychotic activity.

- 2017 : Computational validation of thiadiazine-c-Met interactions using molecular docking and hydrophobic potential analysis.

- 2025 : Characterization of TAK-137 (this compound) as an AMPA receptor potentiator with reduced psychotomimetic side effects compared to earlier analogs.

The strategic incorporation of sulfone groups and aryl ether linkages in modern thiadiazines, as seen in this compound, reflects lessons learned from earlier derivatives that suffered from metabolic instability or off-target effects.

Properties

CAS No. |

1358749-55-9 |

|---|---|

Molecular Formula |

C19H16N2O3S |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

9-(4-phenoxyphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide |

InChI |

InChI=1S/C19H16N2O3S/c22-25(23)14-13-21-12-4-7-18(19(21)20-25)15-8-10-17(11-9-15)24-16-5-2-1-3-6-16/h1-12H,13-14H2 |

InChI Key |

VKKLOYOLCCDGLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)N=C2N1C=CC=C2C3=CC=C(C=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrido[2,1-c]thiadiazine Core

The bicyclic core is generally synthesized by cyclization reactions involving precursors such as substituted pyridine derivatives and thiadiazine precursors. The thiadiazine ring is formed by condensation of appropriate amine and sulfur-containing reagents, followed by ring closure.

Attachment of the 9-(4-Phenoxyphenyl) Substituent

The 4-phenoxyphenyl group is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, using appropriate aryl halides and phenol derivatives.

A representative procedure includes:

- Degassing the reaction mixture under argon atmosphere

- Using Pd2(dba)3 as the palladium source and Xantphos as the ligand

- Employing potassium carbonate as the base

- Conducting the reaction in 1,4-dioxane at elevated temperatures (~102–120 °C) for several hours

- Workup by extraction and purification via column chromatography to isolate the target compound with yields typically ranging from 70% to 85%.

Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to form core | Pyridine derivative + sulfur reagent, reflux | 60–75 | Requires dry conditions |

| Oxidation to sulfone | mCPBA, room temperature to reflux | 80–90 | Controlled addition to avoid overoxidation |

| Cross-coupling for substitution | Pd2(dba)3, Xantphos, K2CO3, 1,4-dioxane, 102–120 °C, inert atmosphere | 70–85 | Argon degassing critical; purification by chromatography |

Research Findings on Preparation

- The oxidation step with mCPBA is well-documented for converting thiadiazine sulfides to sulfones, providing stable 1,2,4-thiadiazine 2,2-dioxides.

- The palladium-catalyzed cross-coupling is essential for introducing the bulky 4-phenoxyphenyl group, which influences the compound’s biological activity by steric interaction near the receptor binding site.

- Reaction optimization includes controlling temperature, atmosphere (argon or nitrogen), and reaction time to maximize yield and purity.

- The synthetic route allows for analog synthesis by varying the aryl substituent, enabling structure-activity relationship studies.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Core ring formation | Pyridine derivatives, sulfur reagents | Build bicyclic thiadiazine core | 60–75 |

| Sulfone oxidation | mCPBA, controlled temperature | Oxidize sulfur to sulfone | 80–90 |

| Aryl substitution | Pd2(dba)3, Xantphos, K2CO3, dioxane, inert atmosphere | Attach 4-phenoxyphenyl group | 70–85 |

Chemical Reactions Analysis

Types of Reactions

9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxide group to a sulfide.

Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxyphenyl moiety.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological effects:

Neuropharmacology

TAK-137 has been identified as a novel potentiator of AMPA receptors (AMPA-R), which play a crucial role in synaptic transmission and plasticity. Its ability to modulate these receptors suggests potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt metabolic pathways .

Anticancer Properties

TAK-137 has shown promise in cancer research. Studies have evaluated its effects on various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). The compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation . The structure-activity relationship (SAR) analysis suggests that modifications to the phenoxy group can enhance anticancer activity .

Case Studies

Several studies have documented the biological activities of TAK-137:

Study 1: Neuroprotective Effects

A study focused on the neuroprotective potential of TAK-137 revealed that it could significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of neurotransmitter levels and reduction of reactive oxygen species (ROS) .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various derivatives, TAK-137 exhibited superior antibacterial activity compared to traditional antibiotics. The study highlighted the importance of the phenoxy substitution in enhancing the antimicrobial effects against Gram-positive bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Reduced neuronal cell death | |

| Antimicrobial | Effective against E. coli | |

| Anticancer | IC50 = 10.28 µg/mL (HEPG2) |

Table 2: Structure-Activity Relationship Insights

| Structural Modification | Effect on Activity |

|---|---|

| Phenoxy Group Substitution | Increased anticancer activity |

| Thiadiazine Ring | Enhanced antimicrobial properties |

| Dihydropyridine Structure | Neuroprotective effects observed |

Mechanism of Action

The mechanism of action of 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs in the Dihydropyridothiadiazine Dioxide Series

TAK-137 is part of a broader class of dihydropyridothiadiazine dioxide derivatives. Key structural analogs include:

Analysis :

- The 4-phenoxyphenyl group in TAK-137 balances lipophilicity and steric effects, enabling optimal blood-brain barrier penetration and receptor engagement .

Other AMPA-R Potentiators and Modulators

LY451646

- Structure: Cyanobiphenyl group with sulfonamide side chain .

- Activity : Higher intrinsic agonism at AMPA-R compared to TAK-137, leading to bell-shaped dose responses and increased seizure risk in rats .

- Therapeutic Window: Narrower than TAK-137 due to pronounced agonistic activity .

TAK-653

- Structure: Cyclohexyloxy group and methylated pyrazino ring .

- Activity : AMPA-R positive allosteric modulator (PAM) in clinical development for major depressive disorder (MDD) .

- Differentiation : Structural modifications may enhance selectivity or pharmacokinetics, though direct comparisons with TAK-137 are lacking .

Thiadiazine Dioxide Derivatives in Other Therapeutic Areas

Antiviral Thiadiazine Dioxide Acyclonucleosides

- Structure : Acyclonucleoside-linked thiadiazine dioxides .

- Activity: No significant antiviral efficacy in preclinical screens, highlighting the critical role of substituents in target engagement .

Anticancer Pyrido-Triazino-Thiadiazine Dioxides

- Structure: Extended triazino-thiadiazine ring systems (e.g., compounds 21–28) .

Biological Activity

9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide, also known as TAK-137, is a heterocyclic compound with significant biological activity. Its structure includes a thiadiazine ring, which is known for various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H16N2O3S

- Molecular Weight : 352.407 g/mol

- IUPAC Name : this compound

The compound's structural characteristics contribute to its biological activity. The presence of the phenoxy and pyridine moieties enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazine compounds exhibit potent antimicrobial properties. For example:

- Research Findings : A study demonstrated that certain thiadiazine derivatives showed significant antibacterial activity against various strains of bacteria. In vitro tests indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiadiazine derivatives have been explored for their anticancer potential:

- Mechanisms of Action : These compounds are believed to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, TAK-137 has shown effectiveness in inhibiting cell proliferation in breast cancer cell lines by targeting specific kinases involved in cell cycle regulation .

- Case Study : In a clinical trial involving patients with advanced solid tumors, TAK-137 demonstrated promising results with a partial response rate of approximately 30% .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Research Insights : In animal models, TAK-137 was shown to reduce inflammation markers significantly compared to control groups. This suggests its potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the thiadiazine ring.

- Introduction of the phenoxy group via nucleophilic substitution.

- Final modifications to enhance solubility and bioavailability.

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.